2-(4-fluorophenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide
CAS No.: 1049174-97-1
Cat. No.: VC7138223
Molecular Formula: C15H12FN3O2S
Molecular Weight: 317.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049174-97-1 |
|---|---|
| Molecular Formula | C15H12FN3O2S |
| Molecular Weight | 317.34 |
| IUPAC Name | 2-(4-fluorophenyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C15H12FN3O2S/c16-11-5-3-10(4-6-11)8-13(20)17-15-19-18-14(21-15)9-12-2-1-7-22-12/h1-7H,8-9H2,(H,17,19,20) |
| Standard InChI Key | QZCPEMNOIJACSF-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Introduction
Structural Characterization and Nomenclature
The compound 2-(4-fluorophenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide features a 1,3,4-oxadiazole core substituted at the 2-position with a thiophen-2-ylmethyl group and at the 5-position with an acetamide moiety bearing a 4-fluorophenyl group. Key structural attributes include:
-
1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and bioavailability in drug design .
-
Thiophen-2-ylmethyl substituent: A sulfur-containing aromatic group that may improve lipophilicity and interactions with biological targets .
-
4-Fluorophenylacetamide side chain: The fluorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, potentially influencing receptor binding and pharmacokinetics .
The molecular formula is C₁₆H₁₃FN₃O₂S, with a molecular weight of 330.36 g/mol . Notably, a closely related analog, 2-((4-fluorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS: 1021083-06-6), differs by a thioether linkage instead of a direct phenyl attachment, underscoring the importance of substituent positioning in bioactivity .
Synthetic Pathways and Optimization
General Synthesis of 1,3,4-Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazoles typically involves cyclization of hydrazide intermediates with carbon disulfide under basic conditions . For the target compound, a plausible route involves:
-
Formation of the hydrazide intermediate: Reacting ethyl 2-(4-fluorophenyl)acetate with hydrazine hydrate to yield N'-(2-(4-fluorophenyl)acetyl)hydrazine .
-
Cyclization to oxadiazole: Treating the hydrazide with carbon disulfide and potassium hydroxide in ethanol under reflux to form the 1,3,4-oxadiazole ring .
-
Functionalization with thiophen-2-ylmethyl: Introducing the thiophene moiety via nucleophilic substitution or coupling reactions, followed by purification via recrystallization .
Key reaction parameters include:
-
Solvent selection: Acetone or ethanol for optimal solubility .
-
Catalysts: Potassium carbonate or sodium ethoxide to facilitate deprotonation and cyclization .
-
Reaction monitoring: Thin-layer chromatography (TLC) to track progress .
Challenges in Synthesis
-
Regioselectivity: Ensuring correct substitution on the oxadiazole ring requires precise stoichiometry .
-
Purification: Column chromatography or recrystallization is essential to isolate the desired product from byproducts .
Physicochemical Properties
Experimental data for the exact compound are scarce, but analogs provide valuable proxies:
The fluorine atom enhances electronegativity, potentially improving membrane permeability compared to non-fluorinated analogs . The thiophene moiety contributes to π-π stacking interactions, which are critical for binding to aromatic residues in enzymes .
Biological Activity and Mechanisms
Antimicrobial Activity
Thiophene-containing oxadiazoles are known to disrupt bacterial cell membranes. For instance:
-
Analog 4a (from ): Inhibited Staphylococcus aureus with MIC = 8 μg/mL, attributed to thiophene-mediated membrane disruption .
Computational and In Silico Insights
Molecular docking studies on analogs predict strong binding to MMP-9 and caspase-3. Key interactions include:
-
Hydrogen bonding: Between the oxadiazole oxygen and His401 of MMP-9 .
-
Hydrophobic interactions: Fluorophenyl and thiophene groups with Val398 and Leu397 residues .
Physicochemical parameters calculated using SwissADME indicate high gastrointestinal absorption and blood-brain barrier permeability, suggesting potential for CNS-targeted therapies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume